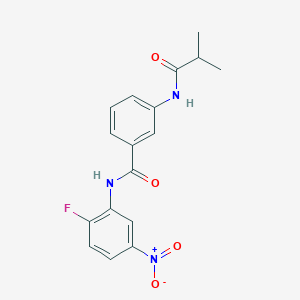

N-(2-fluoro-5-nitrophenyl)-3-(isobutyrylamino)benzamide

Description

N-(2-fluoro-5-nitrophenyl)-3-(isobutyrylamino)benzamide is a compound of interest due to its structural features and potential applications in various fields, including material science and medicinal chemistry. Its synthesis, molecular structure, chemical reactions, and properties are critical for understanding its functionality and potential uses.

Synthesis Analysis

The synthesis of compounds similar to N-(2-fluoro-5-nitrophenyl)-3-(isobutyrylamino)benzamide often involves complex reactions that can include activation-deactivation mechanisms influenced by the position of substituents on the benzene ring, as well as the use of microwave-assisted techniques for efficient synthesis under catalyst- and solvent-free conditions (Moreno-Fuquen et al., 2019; Moreno-Fuquen et al., 2022).

Molecular Structure Analysis

X-ray diffraction (XRD) and spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR), are fundamental for characterizing the molecular structure of such compounds. These analyses reveal details about the planarity, stereochemistry, and intermolecular interactions within the crystal lattice (Saeed et al., 2008; Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

The reactivity of N-(2-fluoro-5-nitrophenyl)-3-(isobutyrylamino)benzamide derivatives towards various reagents can lead to a range of chemical transformations, including isomerization and the formation of different functional groups. These reactions are influenced by the electronic effects of substituents and the molecular structure of the compound (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for the application of these compounds. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into their thermal stability and phase transitions (Prabukanthan et al., 2021).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are defined by the functional groups present in the compound. Studies involving density functional theory (DFT) calculations help in understanding these properties at the molecular level, guiding the synthesis of new derivatives with desired characteristics (Meiresonne et al., 2015).

properties

IUPAC Name |

N-(2-fluoro-5-nitrophenyl)-3-(2-methylpropanoylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O4/c1-10(2)16(22)19-12-5-3-4-11(8-12)17(23)20-15-9-13(21(24)25)6-7-14(15)18/h3-10H,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZXVYXQLDONCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-[2-(3,4-dimethylphenyl)-2-oxoethyl]-N-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4544539.png)

![ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B4544550.png)

![5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B4544560.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4544565.png)

![N-(4-chlorobenzyl)-2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4544572.png)

![2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-(4-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4544600.png)

![4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B4544604.png)

![{2-chloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4544607.png)

![3-cyclopropyl-4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4544609.png)

![3-[(2-chloro-4-fluorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4544614.png)

![1-(3,4-dichlorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4544632.png)

![N-[3-(acetylamino)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4544634.png)